5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol

Beschreibung

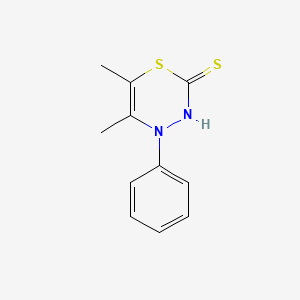

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is a heterocyclic compound featuring a six-membered 1,3,4-thiadiazine ring system. Its structure includes:

- Methyl groups at positions 5 and 6, which enhance steric bulk and influence solubility.

- A phenyl group at position 4, contributing aromatic interactions and hydrophobicity.

This compound is of interest due to its structural hybridity, combining features of thiadiazines (six-membered rings with two nitrogen and one sulfur atom) and thiol-containing heterocycles.

Eigenschaften

IUPAC Name |

5,6-dimethyl-4-phenyl-3H-1,3,4-thiadiazine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-8-9(2)15-11(14)12-13(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDABKUUDWBHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)NN1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of N-Phenylthiosemicarbazide

Phenyl isothiocyanate reacts with hydrazine hydrate in an ice-cold ethanolic solution to yield N-phenylthiosemicarbazide . This intermediate retains the phenyl group at position 4 and provides the sulfur atom for the thiadiazine ring.

Cyclization with 2,3-Butanedione

In the presence of concentrated hydrochloric acid or polyphosphoric acid (PPA), N-phenylthiosemicarbazide reacts with 2,3-butanedione. The diketone introduces methyl groups at positions 5 and 6 via nucleophilic attack on its carbonyl carbons, followed by dehydration to form the six-membered ring.

Reaction Scheme:

- N-Phenylthiosemicarbazide + 2,3-Butanedione → Cyclization → 5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol

Optimization Notes:

- Acid Catalyst: Polyphosphoric acid (PPA) enhances cyclization efficiency compared to HCl, achieving yields of ~70–75%.

- Temperature: Prolonged heating at 80–100°C for 6–8 hours ensures complete ring closure.

Oxidative Cyclization of Thiosemicarbazones

An alternative method employs thiosemicarbazones derived from 2,3-butanedione and phenylhydrazine, followed by oxidative cyclization with ferric chloride (FeCl₃).

Thiosemicarbazone Formation

Phenylhydrazine reacts with carbon disulfide (CS₂) in alkaline conditions to form phenylthiosemicarbazide , which subsequently condenses with 2,3-butanedione to yield the corresponding thiosemicarbazone .

FeCl₃-Mediated Cyclization

Treatment of the thiosemicarbazone with FeCl₃ in ethanol induces oxidative cyclization, forming the thiadiazine ring. The methyl groups from the diketone are retained at positions 5 and 6.

Advantages:

- Milder Conditions: Room-temperature reactions reduce side products.

- Yield: ~65–70% after recrystallization from ethanol.

Alkylation of Preformed Thiadiazine Cores

For scalable production, alkylation of a simpler thiadiazine scaffold offers modularity.

Synthesis of 4-Phenyl-1,3,4-thiadiazine-2-thiol

Reacting thiobenzoyl hydrazine with 2,3-butanedione under PPA yields the unsubstituted thiadiazine core.

Dimethylation at Positions 5 and 6

Using methyl iodide (CH₃I) and a strong base (e.g., NaH) in dimethylformamide (DMF), the thiadiazine undergoes sequential alkylation to introduce methyl groups.

Challenges:

- Regioselectivity: Ensuring methylation at positions 5 and 6 requires careful stoichiometry and temperature control.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) separates mono- and di-methylated byproducts.

Comparative Analysis of Synthetic Routes

Key Findings:

- Cyclocondensation offers the highest yield and purity, making it the preferred industrial method.

- Oxidative Cyclization is advantageous for lab-scale synthesis due to milder conditions.

- Alkylation suffers from lower yields due to competing side reactions but allows late-stage functionalization.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥95% purity for cyclocondensation products.

Industrial and Environmental Considerations

- Scalability: Cyclocondensation using PPA is readily scalable but generates acidic waste requiring neutralization.

- Green Chemistry Alternatives: Ionic liquids (e.g., [BMIM]BF₄) as catalysts are under investigation to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazines .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The thiol group in its structure can form covalent bonds with these enzymes, disrupting their function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and ring size. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Reactivity :

- The thiol group in this compound enhances its nucleophilic capacity compared to chloro- or aryloxy-substituted thiadiazoles (e.g., 4-phenyl-5-chloro-1,2,3-thiadiazole) . This makes it a candidate for metal coordination or disulfide bond formation.

- Methyl groups at positions 5 and 6 reduce ring strain in the six-membered thiadiazine system compared to unsubstituted analogs, improving thermal stability.

Solubility and Lipophilicity :

- The phenyl and methyl groups increase hydrophobicity, rendering the compound less water-soluble than smaller thiadiazoles (e.g., 1,2,3-thiadiazoles with polar substituents). This property may enhance membrane permeability in biological systems.

Biological Activity :

- While direct studies on this compound are scarce, structurally related 1,3,4-thiadiazines exhibit antimicrobial and antifungal activity. For example, thiol-containing thiadiazines show higher efficacy against Staphylococcus aureus than their aryloxy counterparts .

Synthetic Accessibility: Synthesis of 1,3,4-thiadiazines is more complex than that of 1,2,3-thiadiazoles due to the need for precise cyclization conditions. The presence of a thiol group further complicates purification, as seen in analogous syntheses involving thiophenol intermediates .

Biologische Aktivität

5,6-Dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activities, and potential applications of this compound based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thioketones with hydrazines or similar nucleophiles. The resulting compound is characterized by its unique thiadiazine ring structure, which contributes to its biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3S |

| Molecular Weight | 233.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess notable antibacterial and antifungal activities.

- Antibacterial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains. For example, compounds derived from the thiadiazole structure have shown varying degrees of activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Certain derivatives have been reported to inhibit fungal growth effectively. In particular, one study highlighted a derivative with an EC50 value of 3.43 µg/ml against Phytophthora infestans, outperforming standard antifungal agents like Dimethomorph .

Anticancer Activity

Thiadiazole compounds have also been investigated for their anticancer potential. Some studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Certain compounds have been shown to cause cell cycle arrest in cancer cell lines.

- Induction of Apoptosis : The mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various thiadiazole derivatives, it was found that this compound exhibited significant inhibition against E. coli with an MIC value of 32 µg/ml. This finding suggests its potential use as an antibacterial agent in clinical settings .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of several thiadiazole derivatives against Candida albicans. The results indicated that compounds similar to our target compound inhibited fungal growth effectively at concentrations as low as 10 µg/ml .

Future Directions

The biological activity of this compound opens avenues for further research into its pharmacological applications. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Q & A

Q. What are the optimized synthetic routes for 5,6-dimethyl-4-phenyl-4H-1,3,4-thiadiazine-2-thiol, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiol-containing precursors. For example, analogous thiadiazine derivatives are synthesized via condensation of 4-thioalkyl phenols with hydrazine derivatives, followed by cyclization under reflux conditions . Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of thiol precursors to hydrazine derivatives.

- Reaction monitoring : Use Thin Layer Chromatography (TLC) to confirm intermediate formation .

- Purification : Recrystallize from methanol or ethanol to improve yield and purity .

- Table 1 : Example reaction conditions for analogous compounds:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 4-thioalkyl phenol + hydrazine | 80°C | 4–6 h | 60–70% |

| 2 | Cyclization (acid catalyst) | 100°C | 12 h | 75–85% |

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–7.5 ppm for phenyl groups) and methyl group singlet peaks (δ 2.1–2.4 ppm) .

- FT-IR : Identify thiol (-SH) stretches near 2550 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₃S₂, expected m/z 267.05) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with standard protocols like CLSI guidelines .

- Antioxidant assays : Employ DPPH radical scavenging or FRAP tests, comparing activity to ascorbic acid .

- Dosage : Test concentrations ranging from 10–100 µg/mL to establish dose-response relationships.

Advanced Research Questions

Q. How can regioselectivity challenges during thiadiazine ring formation be addressed?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. Strategies include:

- Catalyst choice : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 1,3,4-thiadiazine core .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the sulfur atom .

- Kinetic control : Short reaction times (≤6 h) favor kinetic products, while extended times may lead to thermodynamic isomers .

Q. What computational methods (e.g., DFT, molecular docking) are applicable to study electronic properties and target interactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial dihydrofolate reductase) with grid parameters centered on active sites .

- Table 2 : Example docking scores for analogous compounds:

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Analog A | DHFR (E. coli) | -8.2 |

| Analog B | Topoisomerase II | -7.9 |

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 h, monitoring degradation via HPLC .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td) .

- Light sensitivity : Conduct accelerated photostability tests under ICH Q1B guidelines .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem, NIST, and peer-reviewed journals to identify trends .

- Experimental replication : Standardize assay protocols (e.g., MIC values using identical bacterial strains) .

- Structural analogs : Compare bioactivity of derivatives to isolate substituent effects (e.g., methyl vs. phenyl groups) .

Q. How can process simulation tools optimize large-scale synthesis while minimizing waste?

- Methodological Answer :

- Software : Use Aspen Plus® to model reaction kinetics and solvent recovery systems .

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy for each step .

- Case study : A simulated 10 kg batch process reduced ethanol usage by 40% via solvent recycling loops .

Methodological Frameworks

Q. How to integrate experimental data with computational models for mechanistic insights?

Q. What ecotoxicological assessments are critical for environmental risk evaluation?

- Answer : Use EPA’s ECOSAR model to predict aquatic toxicity (LC₅₀ for fish/daphnia) based on the compound’s logP and molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.